molecular formula C16H16N2O6 B13990124 4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid CAS No. 64511-86-0

4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid

Cat. No.: B13990124
CAS No.: 64511-86-0
M. Wt: 332.31 g/mol
InChI Key: COKSANTUGWXIER-UHFFFAOYSA-N
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Description

4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid is an organic compound that features a benzoic acid core with a hydroxypropylamino substituent and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid typically involves a multi-step process:

    Nitration: The initial step involves the nitration of phenol to produce 4-nitrophenol.

    Etherification: 4-nitrophenol is then reacted with epichlorohydrin to form 4-nitrophenoxy-2,3-epoxypropane.

    Amination: The epoxy compound undergoes ring-opening with aniline to yield 4-nitrophenoxy-3-aminopropanol.

    Coupling: Finally, the aminopropanol derivative is coupled with 4-hydroxybenzoic acid under acidic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification steps, and the employment of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-((2-Oxo-3-(4-nitrophenoxy)propyl)amino)benzoic acid.

    Reduction: 4-((2-Hydroxy-3-(4-aminophenoxy)propyl)amino)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the hydroxypropylamino moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the nitrophenoxy and hydroxypropylamino groups.

    4-Nitrophenol: Contains the nitro group but lacks the benzoic acid and hydroxypropylamino moieties.

    4-Amino-3-hydroxybenzoic acid: Similar structure but with an amino group instead of the nitrophenoxy group.

Uniqueness

4-((2-Hydroxy-3-(4-nitrophenoxy)propyl)amino)benzoic acid is unique due to the presence of both the nitrophenoxy and hydroxypropylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

64511-86-0

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

4-[[2-hydroxy-3-(4-nitrophenoxy)propyl]amino]benzoic acid

InChI

InChI=1S/C16H16N2O6/c19-14(9-17-12-3-1-11(2-4-12)16(20)21)10-24-15-7-5-13(6-8-15)18(22)23/h1-8,14,17,19H,9-10H2,(H,20,21)

InChI Key

COKSANTUGWXIER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC(COC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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